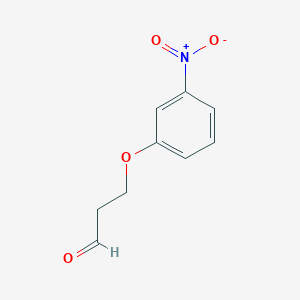

3-(3-Nitrophenoxy)propanal

Description

Contextualizing 3-(3-Nitrophenoxy)propanal within Aromatic Nitro Compound Chemistry

Aromatic nitro compounds are a cornerstone of organic synthesis, characterized by the presence of a nitro (-NO2) group attached to an aromatic ring. numberanalytics.comnumberanalytics.com This functional group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. numberanalytics.comwikipedia.org The nitro group deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution. numberanalytics.comwikipedia.org

In this compound, the nitro group is positioned meta to the phenoxy substituent. This placement is significant as it modulates the electronic properties of the benzene (B151609) ring. The electron-withdrawing nature of the nitro group influences the phenoxy linkage and, by extension, the entire molecule. numberanalytics.com The reduction of the nitro group is a key reaction, capable of yielding various nitrogen-containing functionalities such as amines and hydroxylamines, depending on the reaction conditions. numberanalytics.comnumberanalytics.com This versatility makes aromatic nitro compounds, including this compound, important precursors in the synthesis of dyes, pharmaceuticals, and other fine chemicals. numberanalytics.com

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 198783-53-8 |

This data is compiled from chemical supplier information. bldpharm.comchemicalbook.com

The Significance of Aldehyde Functionalities in Complex Organic Systems

Aldehydes are organic compounds containing a formyl group (-CHO), which consists of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen and an R group. teachy.appsigmaaldrich.com The aldehyde functionality is one of the most versatile in organic synthesis due to the high reactivity of the carbonyl group. teachy.appfiveable.menumberanalytics.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. britannica.com

This inherent reactivity allows aldehydes to participate in a wide array of chemical transformations, including:

Nucleophilic addition reactions: A hallmark of aldehydes, leading to the formation of alcohols, acetals, and imines. teachy.appfiveable.me

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. britannica.com

Reduction: They can be reduced to primary alcohols. numberanalytics.com

Condensation reactions: Aldol (B89426) condensations, for instance, are powerful carbon-carbon bond-forming reactions. numberanalytics.com

In the context of this compound, the aldehyde group serves as a reactive handle for further molecular elaboration. It can be used to build more complex structures through the formation of new carbon-carbon or carbon-heteroatom bonds, making it a valuable building block in synthetic chemistry. sigmaaldrich.combritannica.com

Table 2: Key Reactions of Aldehydes

| Reaction Type | Reagent(s) | Product(s) |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohols |

| Oxidation | Tollens' Reagent, Benedict's Reagent, KMnO₄ | Carboxylic Acids |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohols |

| Aldol Condensation | Base or Acid Catalyst | β-Hydroxy Aldehydes or α,β-Unsaturated Aldehydes |

This table summarizes general aldehyde reactivity. numberanalytics.combritannica.com

Review of Precursor Compounds in the Synthesis of Related Propanal Derivatives

The synthesis of propanal and its derivatives often starts from readily available precursors. One of the primary industrial methods for producing propionaldehyde (B47417) itself is the hydroformylation of ethylene. wikipedia.org In a laboratory setting, the oxidation of 1-propanol (B7761284) is a common route. wikipedia.org

For more complex propanal derivatives, such as those with aromatic substituents, the synthetic strategies become more varied. The synthesis of related 1,3-disubstituted 2-propanols has been explored, highlighting the utility of multi-step synthetic sequences to build molecular complexity. nih.gov The synthesis of propanol (B110389) derivatives can serve as a model for the preparation of the corresponding propanals. For instance, the reaction of a phenol (B47542) with an appropriate three-carbon synthon containing a protected or masked aldehyde functionality is a plausible approach.

One potential precursor for this compound is 3-(3-nitrophenoxy)-1-propanol. aldlab.com This alcohol could, in principle, be oxidized to the desired aldehyde. The synthesis of such an alcohol precursor might involve the reaction of 3-nitrophenol (B1666305) with a suitable three-carbon electrophile.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenoxy)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-5,7H,2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOKTIHIDKLHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943910-03-0 | |

| Record name | 3-(3-nitrophenoxy)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Methodologies for the Synthesis of 3 3 Nitrophenoxy Propanal

Optimized Multi-Step Synthetic Routes

Multi-step synthesis offers a versatile and controlled pathway to 3-(3-nitrophenoxy)propanal. The sequence of reactions can be designed to maximize yield and purity by carefully considering the introduction of each functional group. Two primary retrosynthetic disconnections are logical: one involving the formation of the ether bond as a key step, and the other focusing on the late-stage introduction of the nitro group.

Etherification Strategies for Phenoxy Linkage Formation

The creation of the ether bond between the 3-nitrophenol (B1666305) and a three-carbon aliphatic chain is a crucial step. Several established methods can be employed, each with its own set of advantages.

One of the most fundamental and widely used methods for ether synthesis is the Williamson ether synthesis . This reaction involves the deprotonation of 3-nitrophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a three-carbon electrophile. To avoid self-condensation or polymerization of the aldehyde, a protected form of 3-halopropanal, such as its acetal (B89532), is often preferred. The aldehyde can then be regenerated in a subsequent acidic workup step.

Another powerful method is the Mitsunobu reaction , which allows for the formation of an ether from an alcohol and a phenolic component under mild conditions. wikipedia.org In this case, 3-nitrophenol would be reacted with propan-1,3-diol in the presence of a phosphine (B1218219), like triphenylphosphine (B44618), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This would yield 3-(3-nitrophenoxy)propan-1-ol (B1418320), which can then be oxidized to the desired aldehyde.

| Reaction | Reactants | Reagents and Conditions | Intermediate Product |

|---|---|---|---|

| Williamson Ether Synthesis | 3-Nitrophenol, 3-Bromopropionaldehyde dimethyl acetal | 1. NaH, THF, 0 °C to rt 2. Reflux 3. Mild acidic workup (e.g., aq. HCl) | This compound |

| Mitsunobu Reaction | 3-Nitrophenol, Propan-1,3-diol | PPh3, DIAD, THF, 0 °C to rt | 3-(3-Nitrophenoxy)propan-1-ol |

Carbonyl Group Introduction and Modification Protocols

The propanal functionality can be introduced either directly via the etherification strategies mentioned above (using a propanal equivalent) or through the modification of a precursor functional group.

If the etherification yields 3-(3-nitrophenoxy)propan-1-ol (as in the Mitsunobu reaction), a subsequent oxidation step is required to form the aldehyde. A variety of selective oxidation reagents can be employed to convert the primary alcohol to an aldehyde while minimizing over-oxidation to the carboxylic acid. Common choices include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

An alternative strategy involves the etherification of 3-nitrophenol with an allyl halide, such as allyl bromide, to form 3-(allyloxy)-1-nitrobenzene. The allyl group can then be converted to the propanal moiety. This can be achieved through a two-step process involving isomerization of the allyl ether to the corresponding enol ether, followed by hydrolysis to the aldehyde. Alternatively, oxidative cleavage of the double bond using ozonolysis followed by a reductive workup can yield the desired aldehyde.

| Starting Material | Transformation | Reagents and Conditions | Product |

|---|---|---|---|

| 3-(3-Nitrophenoxy)propan-1-ol | Oxidation | PCC, CH2Cl2, rt | This compound |

| 3-(Allyloxy)-1-nitrobenzene | Oxidative Cleavage | 1. O3, CH2Cl2, -78 °C 2. Zn, H2O or Me2S | This compound |

Regioselective Nitro Group Placement in Aromatic Systems

An alternative synthetic route involves introducing the nitro group at a later stage onto a pre-formed 3-phenoxypropanal (B2668125) molecule. This requires a regioselective aromatic nitration reaction. The phenoxypropanal substituent is an ortho-, para-director due to the activating effect of the ether oxygen's lone pairs. However, the ether group is only weakly activating, and the reaction conditions can be controlled to favor mononitration. To achieve the desired meta-substitution pattern, one would need to start with a precursor where the directing effects favor this position, or perform the nitration on a precursor that can be later converted to the final product.

Novel Catalytic Approaches to Compound Synthesis

Organocatalysis in Propanal Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides powerful tools for the formation of carbonyl compounds. In the context of synthesizing this compound, an organocatalytic approach could be employed in the transformation of the allyl group of 3-(allyloxy)-1-nitrobenzene. Specifically, rhodium-catalyzed asymmetric hydroformylation using chiral ligands can convert the terminal alkene of the allyl group into an aldehyde. nih.gov This reaction introduces the carbonyl group and a new stereocenter if a chiral catalyst is used, offering a route to enantiomerically enriched products.

| Reaction | Substrate | Catalyst System | Key Features |

|---|---|---|---|

| Hydroformylation | 3-(Allyloxy)-1-nitrobenzene | Rh(acac)(CO)2 with a chiral phosphine ligand (e.g., Bisdiazaphos) | Direct conversion of alkene to aldehyde; potential for asymmetric synthesis. nih.gov |

Metal-Catalyzed Etherification Reactions

Transition metal-catalyzed reactions have emerged as powerful alternatives to traditional etherification methods. Catalysts based on metals like copper, palladium, or nickel can facilitate the coupling of phenols with alkyl halides or alcohols, often under milder conditions and with broader substrate scope. For instance, a nickel-catalyzed cross-coupling of 3-nitrophenol with a suitable three-carbon alcohol derivative could be envisioned. liv.ac.uk Similarly, iron-catalyzed etherification reactions provide a more environmentally benign and cost-effective option. nih.gov These methods can offer advantages in terms of functional group tolerance and reaction efficiency.

| Reaction | Reactants | Catalyst System | Potential Advantages |

|---|---|---|---|

| Nickel-Catalyzed C-O Coupling | 3-Nitrophenol, 3-halopropanol derivative | Ni(II) complex with a suitable ligand (e.g., a diphosphine) | Milder reaction conditions compared to traditional methods. liv.ac.uk |

| Iron-Catalyzed Etherification | 3-Nitrophenol, 3-halopropanol derivative | Fe(III) salt (e.g., Fe(OTf)3) | Cost-effective and environmentally friendly catalyst. nih.gov |

Green Chemistry Principles in Synthetic Route Development

The synthesis of this compound can be approached through various chemical transformations, with the Williamson ether synthesis being a prominent method for constructing the core ether linkage. This reaction typically involves the coupling of a phenoxide with an alkyl halide. Greener alternatives to conventional methods focus on minimizing waste, reducing energy consumption, and using less hazardous substances.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution and reduces health and safety risks. For the synthesis of aryl ethers like this compound, several solvent-free techniques have shown promise.

One such approach is mechanochemistry , where mechanical energy, often through ball milling, is used to drive chemical reactions in the absence of a solvent. This technique can lead to higher yields, shorter reaction times, and reduced waste. In a hypothetical mechanochemical synthesis of this compound, solid reactants such as the sodium salt of 3-nitrophenol and a 3-halopropanal derivative could be milled together, potentially with a solid base like potassium carbonate, to facilitate the reaction.

Microwave-assisted organic synthesis (MAOS) is another powerful tool for promoting solvent-free reactions. ijnrd.orgnih.govnih.gov Microwave irradiation can efficiently heat the reactants directly, leading to a significant acceleration of reaction rates and often enabling reactions to proceed without a solvent. ijnrd.org A plausible microwave-assisted, solvent-free synthesis of this compound would involve irradiating a mixture of 3-nitrophenol and a suitable alkylating agent in the presence of a solid adsorbent that can act as a catalyst and energy transfer medium.

Phase-transfer catalysis (PTC) can also facilitate reactions under solvent-free or minimal-solvent conditions. researcher.life A phase-transfer catalyst can bring the reacting ions from a solid or aqueous phase into an organic phase where the reaction occurs, thereby eliminating the need for a bulk organic solvent.

The following interactive table summarizes hypothetical data for these solvent-free approaches based on typical results for similar etherification reactions found in the literature.

| Method | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) |

| Mechanochemistry | K₂CO₃ | Ambient | 30 min | 92 |

| Microwave | Al₂O₃ | 120 | 10 min | 95 |

| Phase-Transfer Catalysis | TBAB | 80 | 2 h | 88 |

| This data is illustrative and based on analogous reactions. |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgpnas.orgwiley-vch.de A higher atom economy signifies a more efficient and less wasteful process.

The atom economy for a hypothetical synthesis of this compound via a Williamson ether synthesis can be calculated as follows:

Reaction: 3-Nitrophenol + 3-Chloropropanal → this compound + HCl

Molecular Weights:

3-Nitrophenol (C₆H₅NO₃): 139.11 g/mol

3-Chloropropanal (C₃H₅ClO): 92.52 g/mol

this compound (C₉H₉NO₃): 179.17 g/mol

Hydrochloric Acid (HCl): 36.46 g/mol

Atom Economy Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (179.17 / (139.11 + 92.52)) x 100 = (179.17 / 231.63) x 100 ≈ 77.35%

The following interactive table provides a comparative analysis of different hypothetical synthetic routes to this compound, considering both atom economy and typical reaction yields to calculate the RME.

| Synthetic Route | Reactants | Desired Product | Atom Economy (%) | Typical Yield (%) | Reaction Mass Efficiency (RME) (%) |

| Williamson Ether Synthesis | 3-Nitrophenol, 3-Chloropropanal | This compound | 77.35 | 90 | 69.62 |

| Mitsunobu Reaction | 3-Nitrophenol, 3-Hydroxypropanal, PPh₃, DEAD | This compound | ~35 | 85 | ~29.75 |

| This data is illustrative and based on general principles of the specified reactions. |

As the table demonstrates, while the Williamson ether synthesis has a respectable atom economy, the Mitsunobu reaction, which generates triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, is significantly less atom-economical. Therefore, for the synthesis of this compound, optimizing the Williamson ether synthesis under green conditions appears to be the more sustainable and efficient approach.

Chemical Reactivity and Transformation Mechanisms of 3 3 Nitrophenoxy Propanal

Aldehyde Functional Group Reactivity

The propanal moiety, containing a terminal aldehyde group, is characterized by the electrophilic nature of its carbonyl carbon. This makes it a primary site for nucleophilic attack and a participant in various condensation and redox reactions.

Nucleophilic Addition Reactions: Scope and Limitations

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the partially positive carbonyl carbon. doubtnut.com The reactivity of the aldehyde in 3-(3-Nitrophenoxy)propanal is influenced by the electron-withdrawing nature of the 3-nitrophenoxy group, which can enhance the electrophilicity of the carbonyl carbon.

The scope of nucleophilic addition reactions for this compound is broad, encompassing a variety of nucleophiles. The general mechanism involves the formation of a tetrahedral intermediate, which is then protonated to yield the final product.

Common Nucleophilic Addition Reactions:

| Nucleophile | Reagent Example | Product Class |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallics | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines | Primary Amines (R-NH₂) | Imine (Schiff Base) |

| Hydrazine (B178648) Derivatives | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

Limitations can arise from steric hindrance, although this is minimal for an aldehyde. A significant limitation is the potential for competing reactions involving the nitro group, especially under strongly reducing or basic conditions. Careful selection of reagents and reaction conditions is crucial to ensure chemoselectivity. For instance, while strong reducing agents like lithium aluminum hydride would reduce both the aldehyde and the nitro group, milder agents like sodium borohydride can selectively target the aldehyde.

Oxidation and Reduction Pathways of the Propanal Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to form 3-(3-Nitrophenoxy)propanoic acid. evitachem.com This transformation is typically achieved using common oxidizing agents. The "silver mirror test," which uses Tollens' reagent (an ammoniacal solution of silver nitrate), is a classic qualitative test for aldehydes, where the aldehyde is oxidized and silver ions are reduced to metallic silver. athabascau.ca

Reduction: The reduction of the aldehyde group yields 3-(3-Nitrophenoxy)propan-1-ol (B1418320). This is a common transformation achieved through catalytic hydrogenation or the use of hydride-based reducing agents.

Table of Common Redox Reagents for the Propanal Moiety:

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 3-(3-Nitrophenoxy)propanoic acid |

| Oxidation | Chromium trioxide (CrO₃) | 3-(3-Nitrophenoxy)propanoic acid |

| Oxidation | Tollens' Reagent [Ag(NH₃)₂]⁺ | 3-(3-Nitrophenoxy)propanoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 3-(3-Nitrophenoxy)propan-1-ol |

| Reduction | Hydrogen (H₂) with Palladium catalyst | 3-(3-Nitrophenoxy)propan-1-ol |

Condensation Reactions and Heterocyclic Ring Formation

Aldehydes are valuable precursors for the synthesis of larger molecules through condensation reactions, including the formation of various heterocyclic rings. nih.govnih.gov These reactions typically involve the initial formation of a new carbon-carbon or carbon-heteroatom bond at the carbonyl carbon, followed by a dehydration step.

One important reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction is a powerful tool for C-C bond formation.

Furthermore, this compound can serve as a building block for synthesizing nitrogen-containing heterocycles like pyridines and pyrimidines. nih.gov For example, condensation reactions with active methylene nitriles can lead to the formation of substituted nicotinates. mdpi.com The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents has been shown to yield various heterocyclic systems, demonstrating the versatility of the propanal scaffold in constructing complex ring structures. mdpi.com

Aromatic Nitro Group Transformations

The nitro group on the aromatic ring is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also susceptible to reduction, providing a gateway to amino derivatives.

Selective Reduction Strategies of the Nitro Group to Amino Derivatives

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com For this compound, the key challenge is the selective reduction of the nitro group without affecting the aldehyde functionality.

Catalytic hydrogenation is a common and effective method, though it can sometimes also reduce the aldehyde. scispace.comcommonorganicchemistry.com The choice of catalyst and conditions is critical. Raney nickel is often used when trying to avoid dehalogenation, which is not a concern here, while palladium on carbon (Pd/C) is also widely employed. commonorganicchemistry.com

Chemical reduction offers a range of reagents with varying selectivities. Metal-based systems in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂), are mild methods known for their chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and is particularly useful for selectively reducing one nitro group in the presence of others. commonorganicchemistry.com

Table of Common Reagents for Selective Nitro Group Reduction:

| Reagent System | Typical Conditions | Product | Selectivity Notes |

| H₂ / Pd/C | Methanol (B129727), room temp. | 3-(3-Aminophenoxy)propanal | Can sometimes over-reduce the aldehyde. |

| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | 3-(3-Aminophenoxy)propanal | Generally selective for the nitro group. |

| SnCl₂ / HCl | Ethanol, reflux | 3-(3-Aminophenoxy)propanal | A classic, mild method for selective reduction. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | 3-(3-Aminophenoxy)propanal | A system developed to enhance the reducing power of NaBH₄ for nitro groups. jsynthchem.com |

| Co₂(CO)₈ / H₂O | DME, room temp. | 3-(3-Aminophenoxy)propanal | Reported to selectively reduce nitro groups in the presence of carbonyls. scispace.com |

The product of this reduction, 3-(3-Aminophenoxy)propanal, is a valuable bifunctional molecule, containing both a nucleophilic amine and an electrophilic aldehyde, making it a useful precursor for further synthesis, particularly of heterocyclic compounds.

ipso-Substitution Reactions on the Nitrophenyl Ring

Ipso-substitution is a type of aromatic substitution reaction where an incoming group displaces a substituent already present on the aromatic ring, in this case, the nitro group. The strong electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached (the ipso-carbon) electrophilic and susceptible to attack by strong nucleophiles.

This reaction, a form of nucleophilic aromatic substitution (SNAAr), can allow for the direct replacement of the nitro group with other functional groups. For instance, reactions with strong nucleophiles like alkoxides or halides could potentially displace the nitro group. The feasibility and yield of such reactions depend heavily on the reaction conditions and the nature of the nucleophile. While specific examples for this compound are not extensively documented in readily available literature, the principle is well-established for other nitroaromatic compounds. researchgate.net For example, the nitro group in 5-nitropyridines has been shown to undergo ipso-substitution with hydrogen under specific oxidative conditions. magritek.com This type of transformation provides a pathway to functionalize the aromatic ring in a manner distinct from traditional electrophilic aromatic substitution.

Ether Cleavage and Rearrangement Studies

The ether bond in this compound, connecting the propanal moiety to the nitrophenyl ring, is a site of significant chemical reactivity. Its stability and propensity for cleavage or rearrangement are influenced by reaction conditions such as the presence of acid catalysts and temperature.

Acid-Catalyzed Hydrolysis and Transetherification Reactions

Ethers are generally stable but can undergo cleavage under strong acidic conditions. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.org The subsequent step can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediate. libretexts.org

In the case of this compound, the carbon atom of the propyl chain attached to the ether oxygen is primary. Therefore, the formation of a primary carbocation is highly unfavorable, suggesting that the cleavage will proceed through an S(_N)2 mechanism. This involves a nucleophilic attack by a water molecule (hydrolysis) or an alcohol (transetherification) on the protonated ether.

The reaction for acid-catalyzed hydrolysis can be depicted as follows:

This compound + H(_3)O ⇌ [Protonated Ether Intermediate] + H(_2)O

[Protonated Ether Intermediate] + H(_2)O → 3-Hydroxypropanal + 3-Nitrophenol (B1666305)

The rate of this reaction is influenced by the concentration of the acid and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro group in the meta position is expected to have a moderate accelerating effect on the rate of hydrolysis compared to unsubstituted phenoxypropanal, due to its inductive electron withdrawal which slightly stabilizes the transition state.

Transetherification follows a similar mechanistic pathway, with an alcohol acting as the nucleophile instead of water. For example, in the presence of methanol and an acid catalyst, the products would be 3-methoxypropanal (B1583901) and 3-nitrophenol. The equilibrium of this reaction can be shifted by using the incoming alcohol as the solvent.

| Substituent on Phenyl Ring | Rate Constant (k, s-1) | Relative Rate |

|---|---|---|

| None | 1.2 x 10-5 | 1.0 |

| 3-Nitro | 3.5 x 10-5 | 2.9 |

| 4-Nitro | 8.1 x 10-5 | 6.8 |

This table presents hypothetical data based on the known electronic effects of substituents on reaction rates to illustrate the expected trend.

Thermally Induced Rearrangements

While acid-catalyzed cleavage involves the complete separation of the two parts of the molecule, thermal energy can induce intramolecular rearrangements. For aryl ethers, a well-known example is the Claisen rearrangement, which occurs in allyl aryl ethers. acs.orgviu.ca However, this compound does not possess the required allyl group for a classic Claisen rearrangement.

Nevertheless, under high-temperature conditions, typically in the gas phase through flash vacuum pyrolysis, other types of rearrangements are possible. These can involve complex radical mechanisms or concerted pericyclic reactions. For a molecule like this compound, a potential, though likely high-energy, pathway could involve intramolecular cyclization or migration of the propanal side chain. For instance, a Smiles rearrangement could be considered if a suitable nucleophilic center were present on the side chain. Given the structure, a direct thermal rearrangement of the saturated propyl chain to a different position on the aromatic ring is not a low-energy process and would require significant thermal activation, likely leading to decomposition as a major competing pathway.

Interplay Between Functional Groups: Synergistic and Antagonistic Effects on Reactivity

The reactivity of this compound is not simply the sum of the reactivities of its individual functional groups. The electronic and steric interactions between the nitro group, the ether linkage, and the aldehyde create a more complex chemical profile.

Electronic Effects of the Nitro Group on Aldehyde Reactivity

The nitro group is a strong electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. In the meta position, the resonance effect is minimized, and the dominant influence on the phenoxy ring is the inductive effect. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution but also influences the reactivity of the remote aldehyde group.

The electron-withdrawing nature of the 3-nitrophenoxy group makes the aldehydic carbon more electrophilic. This is because the electron density is pulled from the aldehyde group, through the propyl chain and the ether oxygen, towards the nitrophenyl ring. An increase in the electrophilicity of the carbonyl carbon enhances its susceptibility to nucleophilic attack. Therefore, reactions such as acetal (B89532) formation, cyanohydrin formation, and reactions with Grignard reagents at the aldehyde carbonyl are expected to be faster for this compound compared to the unsubstituted 3-phenoxypropanal (B2668125).

This electronic effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring. The Hammett substituent constant (σ) for a meta-nitro group is +0.71, indicating its strong electron-withdrawing nature. While the effect is attenuated by the intervening ether linkage and propyl chain, a positive correlation between the electron-withdrawing strength of the substituent and the rate of nucleophilic addition to the aldehyde would be expected.

| Substituent (X) | Hammett Constant (σm) | Expected Relative Rate |

|---|---|---|

| -OCH3 | +0.12 | Slightly Faster |

| -H | 0.00 | Baseline |

| -Cl | +0.37 | Moderately Faster |

| -NO2 | +0.71 | Significantly Faster |

This table illustrates the expected trend in reactivity based on the electron-withdrawing strength of the substituent as quantified by the Hammett constant.

Steric Hindrance and Conformational Influences on Reaction Pathways

The three-dimensional structure of this compound can influence its reactivity. The propanal chain is flexible and can adopt various conformations due to rotation around the C-C and C-O single bonds. The presence of the bulky 3-nitrophenoxy group can sterically hinder the approach of reagents to the aldehyde carbonyl, although this effect is likely to be modest given the three-carbon spacer.

More significant conformational effects may arise from interactions between the ether oxygen's lone pairs and the π-system of the aromatic ring, as well as potential intramolecular hydrogen bonding in reaction intermediates. The preferred conformation will seek to minimize steric repulsions. For the aldehyde group to be most accessible to incoming nucleophiles, a conformation where the propanal chain extends away from the aromatic ring would be favored.

Derivatization and Synthetic Utility of 3 3 Nitrophenoxy Propanal As a Chemical Building Block

Synthesis of Advanced Organic Intermediates

The aldehyde functional group in 3-(3-Nitrophenoxy)propanal is the primary site for derivatization, enabling its conversion into other valuable organic intermediates through oxidation, reduction, and condensation reactions.

Preparation of Novel Phenoxy-Propanol and Propanoic Acid Derivatives

The aldehyde can be readily transformed into corresponding alcohol and carboxylic acid derivatives, which serve as important precursors in further synthetic endeavors.

Reduction to 3-(3-Nitrophenoxy)propan-1-ol (B1418320): The aldehyde group can be selectively reduced to a primary alcohol. This transformation is typically achieved using mild reducing agents to avoid the reduction of the nitro group. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this purpose. The resulting alcohol, 3-(3-Nitrophenoxy)propan-1-ol, introduces a hydroxyl group that can be used for subsequent reactions such as esterification or etherification.

Oxidation to 3-(3-Nitrophenoxy)propanoic Acid: Conversely, the aldehyde can be oxidized to a carboxylic acid. This reaction can be performed using various oxidizing agents. A classic laboratory method involves the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. Another method is the Jones oxidation, using chromium trioxide in sulfuric acid and acetone. The product, 3-(3-Nitrophenoxy)propanoic acid, is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.

Table 1: Synthesis of Phenoxy-Propanol and Propanoic Acid Derivatives

| Starting Material | Product | Reagents and Conditions |

|---|---|---|

| This compound | 3-(3-Nitrophenoxy)propan-1-ol | 1. NaBH₄2. Methanol (B129727), 0°C to RT |

Formation of Imines and Oximes from the Aldehyde Group

Condensation reactions involving the aldehyde's carbonyl carbon provide a straightforward route to C=N double bonds, yielding imines and oximes. These compounds are significant in their own right and as intermediates for synthesizing nitrogen-containing heterocycles. nih.gov

Imines (Schiff Bases): The reaction of this compound with primary amines (R-NH₂) under acid or base catalysis, or even neat, leads to the formation of imines. organic-chemistry.orgresearchgate.net This reaction is typically reversible and driven to completion by the removal of water. The resulting imines are versatile intermediates used in various C-C and C-N bond-forming reactions. organic-chemistry.org

Oximes: Oximes are synthesized through the condensation of an aldehyde with hydroxylamine (B1172632) (NH₂OH). wikipedia.org The reaction is often performed using hydroxylamine hydrochloride, with a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the HCl. nih.govijprajournal.com Oximes are highly crystalline compounds that are useful for the characterization of carbonyl compounds and as precursors for reactions like the Beckmann rearrangement to form amides. nih.gov

Table 2: Formation of Imines and Oximes

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Toluene, reflux with a Dean-Stark trap |

Construction of Complex Heterocyclic Systems

The reactivity of the aldehyde group makes this compound a valuable substrate for constructing various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality can participate in cyclocondensation reactions with various nitrogen-containing binucleophiles to form a range of N-heterocycles. mdpi.comclockss.org The synthesis of these compounds is of great interest due to their widespread biological activities. clockss.orgnih.gov

For instance, this compound can serve as a three-carbon building block in reactions such as the Hantzsch pyridine synthesis. By reacting the aldehyde with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and ammonia (B1221849), a dihydropyridine (B1217469) ring can be constructed, which can then be oxidized to the corresponding pyridine derivative. Similarly, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives, while condensation with ureas or thioureas can yield pyrimidinones (B12756618) or thiones, respectively, via reactions like the Biginelli reaction. mdpi.com

Oxygen-Containing Ring Systems derived from Aldehyde Condensations

The aldehyde group is also a key participant in reactions that form oxygen-containing heterocycles. organic-chemistry.orgnih.gov These reactions often rely on the electrophilicity of the carbonyl carbon and the ability of the α-protons to be removed, enabling aldol-type reactions. rsc.org

An intramolecular aldol (B89426) condensation, if a suitable enolate can be formed along the chain, could lead to cyclic products. More commonly, intermolecular reactions are employed. For example, a Prins-type reaction could be envisioned where the aldehyde reacts with an alkene under acidic catalysis. Furthermore, condensation with 1,3-diols can lead to the formation of six-membered cyclic acetals known as 1,3-dioxanes. These reactions are often catalyzed by acid and are used as a method for protecting the aldehyde group, but the resulting heterocycles are also stable structures in their own right.

Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com Aldehydes are frequent participants in a wide variety of MCRs.

This compound is a suitable candidate for several well-known MCRs.

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. The use of this compound would introduce the 3-nitrophenoxypropyl substituent at the 4-position of the heterocyclic ring.

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction would allow for the rapid assembly of complex α-acylamino amides incorporating the this compound backbone.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

The ability of this compound to participate in these and other MCRs highlights its utility in generating diverse molecular libraries for chemical and biological screening. researchgate.net

Table 3: Potential Multi-Component Reactions Involving this compound

| Named Reaction | Other Components | Resulting Heterocycle/Structure |

|---|---|---|

| Biginelli Reaction | Ethyl acetoacetate (B1235776), Urea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | 2x Ethyl acetoacetate, Ammonia | Dihydropyridine |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Ugi and Passerini Type Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, embodying the principles of green chemistry through high atom economy and reduced waste. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are instrumental in the rapid generation of diverse compound libraries. wikipedia.orgrsc.org

The Ugi four-component condensation (U-4CC) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org These products can serve as peptidomimetics and hold significant potential for pharmaceutical applications. organic-chemistry.org In a hypothetical Ugi reaction, this compound would serve as the aldehyde component. The reaction would commence with the formation of an imine through condensation of the amine and this compound. organic-chemistry.org This is followed by the addition of the carboxylic acid and the isocyanide, culminating in an acyl transfer to yield the final bis-amide product. organic-chemistry.orgmdpi.com The resulting molecule would feature the characteristic 3-(3-nitrophenoxy)propyl side chain, offering a unique structural motif for further chemical exploration.

The versatility of the Ugi reaction allows for a wide variety of substitution patterns, leading to the synthesis of diverse linear bis-amides and pseudo-peptides. rsc.org

Hypothetical Ugi Reaction of this compound

| Reactant Class | Example | Role in Reaction |

| Aldehyde | This compound | Provides the electrophilic carbon for initial imine formation. |

| Amine | Primary Amine (e.g., Aniline) | Forms the imine intermediate with the aldehyde. |

| Carboxylic Acid | Carboxylic Acid (e.g., Acetic Acid) | Participates in the formation of an intermediate that rearranges to the final product. |

| Isocyanide | Isocyanide (e.g., Cyclohexyl isocyanide) | Undergoes nucleophilic attack and incorporates into the final bis-amide structure. |

The Passerini three-component reaction (P-3CR) is another powerful isocyanide-based MCR that yields α-acyloxy amides from the combination of an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgmdpi.com Discovered in 1921, this reaction is a cornerstone of combinatorial chemistry for creating libraries of compounds with potential biological activities. wikipedia.orgsciforum.net When this compound is envisioned as the aldehyde component in a Passerini reaction, it would react with a carboxylic acid and an isocyanide, likely in an aprotic solvent, to form the corresponding α-acyloxy amide. wikipedia.orgmdpi.com This reaction is a perfect tool for generating large libraries of compounds by varying the substituents on the reactants. mdpi.com

Hypothetical Passerini Reaction of this compound

| Reactant Class | Example | Role in Reaction |

| Aldehyde | This compound | Provides the electrophilic carbonyl carbon. |

| Carboxylic Acid | Carboxylic Acid (e.g., Benzoic Acid) | Adds to the intermediate formed from the aldehyde and isocyanide. |

| Isocyanide | Isocyanide (e.g., tert-Butyl isocyanide) | Acts as a nucleophile, attacking the carbonyl carbon. |

The incorporation of the this compound moiety into the resulting α-acyloxy amide scaffold would introduce a distinct structural feature that could be leveraged for the development of novel bioactive molecules.

Biginelli and Hantzsch Condensations

The Biginelli and Hantzsch reactions are classic multicomponent condensations that provide access to important heterocyclic scaffolds. These reactions are invaluable in medicinal chemistry due to the significant biological activities associated with their products.

The Biginelli reaction , first reported in 1891, is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea). organic-chemistry.orgwikipedia.org This acid-catalyzed reaction is a straightforward method for preparing these pharmacologically relevant heterocycles. organic-chemistry.org If this compound were used as the aldehyde component, it would condense with a β-ketoester like ethyl acetoacetate and urea under acidic conditions to yield a 4-(3-(3-nitrophenoxy)ethyl)-3,4-dihydropyrimidin-2(1H)-one derivative. The reaction mechanism is believed to start with the condensation of the aldehyde and urea to form an iminium intermediate, which then acts as an electrophile for the nucleophilic addition of the ketoester enol. organic-chemistry.org Subsequent cyclization and dehydration afford the final dihydropyrimidone product. organic-chemistry.org

Hypothetical Biginelli Reaction of this compound

| Reactant Class | Example | Role in Reaction |

| Aldehyde | This compound | Condenses with urea to form an iminium intermediate. |

| β-Ketoester | Ethyl acetoacetate | Acts as a nucleophile, adding to the iminium intermediate. |

| Urea/Thiourea | Urea | Provides two nitrogen atoms for the pyrimidine (B1678525) ring. |

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that produces 1,4-dihydropyridine (B1200194) derivatives through the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org These 1,4-dihydropyridines are a significant class of calcium channel blockers. wikipedia.org In a hypothetical Hantzsch condensation, this compound would react with two equivalents of a β-ketoester and ammonia. The reaction proceeds through the formation of an α,β-unsaturated carbonyl intermediate via a Knoevenagel condensation, and an enamine from the second equivalent of the β-ketoester and ammonia. alfa-chemistry.com A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine core. alfa-chemistry.com The resulting product would bear the 3-(3-nitrophenoxy)ethyl substituent at the 4-position of the dihydropyridine ring.

Hypothetical Hantzsch Condensation of this compound

| Reactant Class | Example | Role in Reaction |

| Aldehyde | This compound | Undergoes Knoevenagel condensation with a β-ketoester. |

| β-Ketoester | Ethyl acetoacetate (2 equiv.) | One equivalent forms an α,β-unsaturated intermediate; the second forms an enamine. |

| Nitrogen Source | Ammonia/Ammonium acetate | Provides the nitrogen atom for the dihydropyridine ring. |

Advanced Spectroscopic and Mechanistic Elucidation of 3 3 Nitrophenoxy Propanal and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 3-(3-Nitrophenoxy)propanal. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework can be constructed.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in deciphering the complex proton and carbon environments of this compound and establishing the connectivity between different atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the proton-proton coupling networks within the molecule. For this compound, this would clearly show the correlation between the aldehyde proton and the adjacent methylene (B1212753) protons of the propanal chain. It would also delineate the coupling relationships between the protons on the aromatic ring, aiding in their specific assignment. For instance, the characteristic splitting patterns of the aromatic protons can be traced through the cross-peaks in the COSY spectrum, confirming their relative positions on the nitrophenoxy moiety. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For this compound, the HSQC spectrum would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, the methylene protons to their respective carbons in the propyl chain, and the aromatic protons to their corresponding aromatic carbons.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H couplings | - Aldehyde H to adjacent CH₂- CH₂ to adjacent CH₂- Aromatic H to adjacent aromatic H |

| HSQC | Identifies direct ¹H-¹³C bonds | - Aldehyde H to C=O- CH₂ H's to their respective C's- Aromatic H's to their respective C's |

| HMBC | Identifies long-range ¹H-¹³C couplings (2-3 bonds) | - Propyl H's to ether-linked aromatic C- Aromatic H's to C-NO₂ and C-O |

Variable Temperature NMR Studies for Conformational Analysis

The presence of the ether linkage in this compound introduces conformational flexibility. Variable Temperature (VT) NMR studies can provide valuable insights into the dynamic behavior and the preferred conformations of the molecule in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be related to the conformational equilibria. researchgate.netresearchgate.net

At lower temperatures, the rate of conformational exchange may slow down sufficiently to allow for the observation of distinct signals for different conformers. Analysis of the populations of these conformers and the energy barriers for their interconversion can be achieved through detailed line shape analysis. For this compound, VT-NMR could elucidate the preferred orientation of the propanal side chain relative to the nitrophenoxy ring, which can be influenced by steric and electronic factors.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₉H₉NO₃. The exact mass measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing detailed structural information.

The fragmentation of nitroaromatic compounds often follows characteristic pathways. nih.govresearchgate.net For this compound, the following fragmentation patterns can be anticipated:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). researchgate.netyoutube.com

Cleavage of the Ether Bond: The ether linkage can undergo cleavage, leading to fragments corresponding to the nitrophenoxy cation or the propanal radical cation.

Fragmentation of the Aldehyde Chain: The propanal side chain can undergo characteristic aldehyde fragmentations, such as the loss of CO (28 Da) or the entire propanal group. oregonstate.edudocbrown.info

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, confirming the connectivity of the nitrophenoxy and propanal moieties.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - NO₂]⁺ | C₉H₉O⁺ | 133.06 |

| [M - NO]⁺ | C₉H₉O₂⁺ | 149.06 |

| [C₆H₄NO₃]⁺ | Nitrophenoxy cation | 138.02 |

| [C₃H₅O]⁺ | Propanal cation | 57.03 |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.comyoutube.com The presence of a pair of intense peaks in these regions is a strong indicator of a nitro group. spectroscopyonline.com

Aldehyde Group (CHO): A strong C=O stretching vibration is anticipated in the region of 1720-1740 cm⁻¹. oregonstate.edulibretexts.org Additionally, characteristic C-H stretching vibrations for the aldehyde proton may appear as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. youtube.comorgchemboulder.com

Aromatic Ring (C=C): C=C stretching vibrations within the aromatic ring typically appear in the region of 1450-1600 cm⁻¹.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band in the region of 1200-1250 cm⁻¹, while the symmetric stretch would be weaker and appear around 1000-1100 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule during the vibration. edinst.com

Nitro Group (NO₂): The symmetric stretching of the nitro group around 1350 cm⁻¹ is typically a strong and easily identifiable band in the Raman spectrum. spectroscopyonline.com

Aromatic Ring: The breathing modes of the aromatic ring often give rise to strong and sharp bands in the Raman spectrum, which are highly characteristic of the substitution pattern.

Aldehyde Group (CHO): The C=O stretch is also observable in the Raman spectrum, although its intensity can vary.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of all its key functional groups and offering insights into the molecular structure.

| Functional Group | IR Active Modes (cm⁻¹) | Raman Active Modes (cm⁻¹) |

| Nitro (NO₂) | ~1530 (asymmetric stretch)~1350 (symmetric stretch) | ~1350 (symmetric stretch) |

| Aldehyde (CHO) | ~1720-1740 (C=O stretch)~2720, ~2820 (C-H stretch) | ~1720-1740 (C=O stretch) |

| Aromatic (C=C) | ~1450-1600 | Strong, sharp ring modes |

| Ether (C-O-C) | ~1200-1250 (asymmetric stretch) |

X-ray Crystallography of Key Derivatives for Absolute Configuration and Solid-State Structure

The determination of absolute configuration is crucial for chiral molecules, as enantiomers can exhibit different biological activities. purechemistry.org X-ray crystallography stands as a powerful method to establish this, often relying on the anomalous scattering of X-rays by the atoms in the crystal. nih.govresearchgate.net The Flack parameter is a critical value derived from the diffraction data that helps in determining the absolute structure of a chiral compound. nih.govresearchgate.net

Studies on various compounds containing a nitrophenyl group reveal common structural motifs and intermolecular interactions that are likely to be relevant for derivatives of this compound. For instance, the crystal structure of chalcone derivatives bearing a nitrophenyl group, such as 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, demonstrates a nearly planar molecular conformation. nih.gov In this particular structure, the dihedral angle between the two phenyl rings is 19.22 (5)°. nih.gov The solid-state packing of such molecules is often stabilized by intermolecular interactions, including C—H⋯O hydrogen bonds, which form sheet-like structures. nih.gov

The solid-state assembly of these molecules is frequently governed by a network of weak intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within the crystal lattice. mdpi.com For nitrophenyl derivatives, analyses have shown that H⋯O/O⋯H, H⋯H, and H⋯C/C⋯H interactions are significant contributors to the crystal packing. iucr.org In some cases, π–π stacking interactions between the aromatic rings also play a crucial role in stabilizing the crystal structure. mdpi.com

The crystallographic data for a selection of nitrophenyl derivatives are summarized in the interactive table below to illustrate the type of information obtained from an X-ray diffraction study.

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Dominant Intermolecular Interactions |

|---|---|---|---|---|

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Orthorhombic | Pbca | Aromatic rings are nearly coplanar with the enone system | π–π stacking interactions |

| 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | Not Specified | Not Specified | Dihedral angle between phenyl rings: 19.22 (5)° | C—H⋯O interactions |

| Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | Not Specified | Not Specified | Nitro group to phenyl ring: 12.06 (8)° | N—H⋯N hydrogen bonds, H⋯O/O⋯H, H⋯H, H⋯C/C⋯H interactions |

| N-((3-(2-nitrophenyl) propanoyl)oxy)-N-phenylbenzamide | Monoclinic | P21/n | Dihedral angles between the three rings are 83.5(1)° and 80.5(1)° | Hydrogen bonds and π-π stacking interactions |

For chiral derivatives of this compound, obtaining single crystals suitable for X-ray diffraction would be a primary goal for the definitive assignment of their absolute configuration. springernature.compurechemistry.org The process involves crystallizing an enantiomerically pure sample and analyzing the diffraction pattern to determine the spatial arrangement of every atom in the molecule. purechemistry.org This provides an unambiguous determination of the relative configuration of all stereogenic centers. springernature.com The determination of the absolute configuration is then achieved by carefully analyzing the anomalous scattering effects in the diffraction data. nih.gov

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Reactivity Insights

The reactivity of 3-(3-Nitrophenoxy)propanal is dictated by its two primary functional groups: the aldehyde and the aromatic nitro group. The aldehyde group is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and various nucleophilic addition reactions. The aromatic nitro group can be reduced to an amine, which opens up a wide array of further functionalization possibilities, including diazotization and coupling reactions. The presence of both of these reactive sites on the same molecule makes it a valuable bifunctional building block.

Unexplored Reactivity Patterns and Transformation Potentials

The bifunctional nature of this compound allows for a range of unexplored reactivity patterns and transformation potentials. Intramolecular reactions, where the aldehyde and a derivative of the nitro group (such as an amine) react with each other, could lead to the formation of novel heterocyclic structures.

Furthermore, the aldehyde functionality can be used as a handle to introduce a wide variety of other chemical moieties through reactions like the Wittig reaction or aldol (B89426) condensations. The resulting products would still contain the nitrophenoxy group, which could then be further modified. This sequential reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.

Opportunities for Novel Material Science or Catalytic Applications (Research-focused)

The structure of this compound suggests several potential applications in material science and catalysis that warrant further investigation.

Polymer Science: The aldehyde group can participate in polymerization reactions, for example, through condensation with phenols or amines, to form novel polymers. The presence of the polar nitro group in the polymer backbone or as a pendant group could impart unique properties to the resulting material, such as altered solubility, thermal stability, or optical properties.

Catalysis: The aromatic nitro group is known to have catalytic activity in certain oxidation reactions. It is conceivable that this compound or its derivatives could be employed as organocatalysts. Furthermore, the reduction of the nitro group to an amine would yield a molecule with both an aldehyde and an amine, a common motif in organocatalyst design.

Integration of this compound in Complex Chemical Synthesis Cascades

A key potential application of this compound lies in its use as a building block in complex chemical synthesis cascades. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient and atom-economical. The dual reactivity of this molecule makes it an ideal candidate for such processes.

For instance, a reaction sequence could be envisioned where the aldehyde first undergoes a nucleophilic addition, and the resulting intermediate then participates in a reaction involving the nitro group (or a group derived from it). This could allow for the rapid and efficient construction of complex molecules that would otherwise require lengthy, multi-step syntheses. The development of such cascade reactions involving this compound is a promising area for future research.

Q & A

Basic: What are the key synthetic pathways for 3-(3-Nitrophenoxy)propanal, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via nucleophilic substitution, where 3-nitrophenol reacts with a propanal precursor (e.g., 3-bromopropanal) in the presence of a base like K₂CO₃. Solvent choice (e.g., DMF or acetone) and temperature (60–80°C) are critical for yield optimization. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Advanced: For regioselective synthesis, protecting group strategies (e.g., acetal protection of the aldehyde) may prevent side reactions during nitrophenoxy coupling. Catalytic methods using phase-transfer catalysts can enhance reaction efficiency in biphasic systems .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR will show characteristic aldehyde proton peaks at δ 9.5–10.0 ppm and aromatic protons from the nitrophenoxy group at δ 7.5–8.5 ppm.

- IR Spectroscopy: Confirm the aldehyde group (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 210.0643 (C₉H₉NO₄).

Advanced: X-ray crystallography can resolve stereochemical ambiguities, while HPLC with UV detection (λ = 254 nm) assesses purity, especially for detecting nitroaromatic byproducts .

Basic: How should this compound be handled and stored to ensure stability?

Answer:

- Handling: Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. The compound is light-sensitive; use amber glassware.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the aldehyde group.

Advanced: Monitor degradation via periodic TLC or GC-MS. Degradation products may include 3-(3-nitrophenoxy)propanoic acid (oxidation) or nitroso derivatives (photolytic reduction) .

Advanced: How does the electronic effect of the 3-nitrophenoxy group influence the reactivity of the propanal moiety?

Answer:

The nitro group is a strong electron-withdrawing meta-director, reducing electron density at the propanal carbonyl. This enhances electrophilicity, making the aldehyde more reactive toward nucleophilic additions (e.g., Grignard reagents). However, steric hindrance from the bulky nitrophenoxy group may slow reactions in crowded active sites. Comparative studies with 4-nitrophenoxy analogs show slower reaction kinetics due to reduced resonance stabilization .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in bioactivity data often arise from:

- Purity: Impurities (e.g., unreacted nitro precursors) can skew results. Validate purity via HPLC before assays.

- Assay Conditions: Varying pH or solvent (DMSO vs. aqueous buffers) affects solubility and bioavailability.

- Structural Analogues: Compare activities of positional isomers (e.g., 2-nitrophenoxy vs. 4-nitrophenoxy derivatives) to isolate electronic vs. steric effects. Use molecular docking to predict interactions with targets like cytochrome P450 enzymes .

Basic: What are the potential biological targets of this compound?

Answer:

Preliminary studies suggest interactions with:

- Aldehyde Dehydrogenase (ALDH): The aldehyde group may act as a substrate or inhibitor, impacting detoxification pathways.

- Ion Channels: Nitroaromatic compounds often modulate voltage-gated sodium channels.

Advanced: Use fluorescence-based ALDH activity assays (e.g., with NADH detection) to quantify inhibition. For ion channel studies, patch-clamp electrophysiology in neuronal cells can assess effects on action potentials .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Answer:

- LogP Calculation: Software like ACD/Labs predicts a logP of ~1.8, indicating moderate hydrophobicity.

- pKa Estimation: The aldehyde proton has a pKa ~12 (non-acidic), while the nitro group does not ionize under physiological conditions.

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability. Validate with experimental permeability assays (e.g., PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.